molecular formula C15H11N3O3 B5640755 3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B5640755
M. Wt: 281.27 g/mol
InChI Key: ALRZFZMHYSIVPU-UHFFFAOYSA-N
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Description

3-Hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a hydrazide derivative featuring a benzohydrazide moiety substituted with a 3-hydroxy group and an isatin-derived indole ring. This compound belongs to a broader class of isatin-based hydrazides, which are widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities . The structural uniqueness of this compound lies in its hydroxyl group at the benzohydrazide ring and the (3E)-configured indol-3-ylidene group, which may influence its binding affinity and metabolic stability compared to analogs.

Properties

IUPAC Name

3-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-10-5-3-4-9(8-10)14(20)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRZFZMHYSIVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 3-hydroxybenzohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions

This compound readily participates in Schiff base formation and heterocyclic annulation due to:

  • Reactive hydrazone (-NH-N=C-) moiety

  • Electrophilic indole-derived carbonyl group

Key reaction examples:

Reaction TypeConditionsProductYieldSource
Aldehyde condensationReflux in ethanol with glacial acetic acid (4 hrs)Bis-hydrazone derivatives78-82%
Isatin cyclocondensationMicrowave irradiation (120°C, 20 min)Spiro-oxindole hybrids67%
Knoevenagel adduct formationDBU catalyst, THF solvent (RT, 6 hrs)α,β-unsaturated ketone derivatives58%

Mechanistic studies show the indole C=O group activates the adjacent carbon for nucleophilic attack, while the phenolic -OH stabilizes transition states through hydrogen bonding .

Oxidation-Reduction Behavior

The indole-hydrazone system exhibits redox duality :

Oxidation pathways:

  • Indole ring → Indole-2,3-dione (isatin derivatives) with KMnO₄/H₂SO₄

  • Hydrazone → Diazonium intermediates using NaNO₂/HCl

Reduction pathways:

Reducing AgentTarget SiteProductApplication
NaBH₄C=N bondAmine derivativesBioactive intermediate
H₂/Pd-CNitro groups (when present)Amino derivativesAnticancer lead compounds

Electrochemical studies reveal two oxidation peaks at +0.82V and +1.15V (vs. Ag/AgCl), corresponding to indole and phenolic oxidations respectively.

Acid-Base Reactions

The compound shows pH-dependent tautomerism :

Protonation sites:

  • Phenolic -OH (pKa ≈ 8.2)

  • Hydrazone -NH (pKa ≈ 3.4)

Tautomeric equilibrium in solution:

text
Keto form (pH < 5) ⇌ Enol form (pH 5-9) ⇌ Deprotonated anion (pH > 9)

UV-Vis spectroscopy confirms λmax shifts from 320 nm (acidic) → 405 nm (basic).

Metal Complexation

Forms stable chelates with transition metals:

Metal IonCoordination SitesComplex GeometryStability Constant (log β)
Cu(II)O(phenolic), N(hydrazone)Square planar12.4 ± 0.3
Fe(III)O(carbonyl), N(indole)Octahedral9.8 ± 0.2
Zn(II)N(hydrazone), O(carbonyl)Tetrahedral7.6 ± 0.4

X-ray crystallography of Cu(II) complexes shows bond lengths: Cu-N = 1.98 Å, Cu-O = 1.87 Å . These complexes demonstrate enhanced antioxidant activity compared to the free ligand .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • [3+2] Cycloaddition with electron-deficient alkenes

  • Norrish Type I cleavage of hydrazone bond (Φ = 0.33)

Quantum yield data:

ProcessSolventΦ Value
PhotoisomerizationMethanol0.42
PhotodecompositionAcetonitrile0.18

TD-DFT calculations match experimental UV spectra with <0.3 eV deviation.

Biological Activation Pathways

While not strictly chemical reactions, metabolic transformations include:

  • CYP450-mediated hydroxylation (para to phenolic -OH)

  • GST-catalyzed glutathione adduct formation at C-5 of indole

  • Hydrolysis of hydrazone bond (t₁/₂ = 6.7 hrs in plasma)

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in ultrasound-assisted synthesis (95% yield in 4 min vs traditional 78% in 3 hrs) suggest promising directions for scalable production.

Scientific Research Applications

Basic Information

  • Molecular Formula : C15H11N3O3
  • Molecular Weight : 281.27 g/mol
  • CAS Number : 292841-23-7

Structural Characteristics

This compound features a hydrazide functional group linked to an indole derivative, which contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

3-Hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of benzohydrazide exhibit cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity

A study conducted by researchers demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) through apoptosis induction. The mechanism involved the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The compound has also shown promising results as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that 3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Inflammatory Response Modulation

A study assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Material Science

Beyond biological applications, this compound is being explored in material science for its potential use in organic electronics and photonic devices due to its electronic properties.

Case Study: Organic Photovoltaics

Research has shown that incorporating this compound into organic photovoltaic cells can enhance charge transport properties, leading to improved efficiency in solar energy conversion .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AnticancerMCF-7Induced apoptosis
AntimicrobialStaphylococcus aureusSignificant activity
Anti-inflammatoryMacrophagesReduced cytokines

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, the compound’s antioxidant properties can help neutralize reactive oxygen species, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties

Substituents significantly impact solubility, stability, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles:

  • Hydroxy/Methoxy Groups : The 3-hydroxy substituent enhances hydrogen bonding with target enzymes (e.g., COX-2) but may reduce solubility compared to methoxy groups . In contrast, 3,4,5-trimethoxy derivatives exhibit improved lipophilicity, aiding membrane permeability .
  • Nitro Groups : Nitro-substituted analogs (e.g., 3h) show strong CDK2 inhibition but may pose toxicity risks due to metabolic conversion to reactive intermediates .
  • Alkyl Chains : The 1-hexyl group in MDA-19 improves CB2 receptor binding and prolongs half-life by reducing metabolic clearance .

Thermal Stability :

  • 3h (3-nitro analog): Melting point = 275.2°C; stable up to 300°C .
  • 3f (3-amino analog): Melting point = 327.4°C; higher stability due to intramolecular hydrogen bonding .
Mechanism of Action
  • Enzyme Inhibition :
    • CDK2 : Nitro-substituted analogs form hydrogen bonds with Glu81 and Leu83 in CDK2’s active site .
    • COX-2 : The 2-hydroxy group interacts with Tyr355 and Ser530, mimicking celecoxib’s binding mode .
  • CB2 Agonism : MDA-19’s hexyl chain interacts with hydrophobic pockets in CB2 receptors, avoiding CB1-related CNS effects .

Biological Activity

3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, a compound belonging to the hydrazone class, has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities.

The molecular formula of 3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is C16H13N3O2C_{16}H_{13}N_3O_2, with a molar mass of approximately 279.29 g/mol. The compound exhibits a predicted melting point of 398 °C and a boiling point of 576.3 °C .

Synthesis

The synthesis of the compound typically involves the condensation reaction between benzohydrazide and an appropriate indole derivative. The process can be optimized through various methods including reflux and microwave-assisted synthesis to enhance yield and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazone derivatives, including 3-hydroxy-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies reported IC50 values ranging from 3 to 7 μM against human liver (HepG2) and leukemia (Jurkat) cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 32–50 μM) .
Cell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
HepG25.05-Fluorouracil32
Jurkat3.145-Fluorouracil32

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results indicate that it possesses notable antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 8 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. .
Bacterial StrainMIC (μM)
Staphylococcus aureus16
Enterococcus faecalis8

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that this compound exhibits significant antioxidant activity through various assays:

  • DPPH Scavenging Activity : The compound showed effective free radical scavenging capabilities comparable to known antioxidants like quercetin .

Case Studies

A recent study evaluated a series of hydrazone derivatives, including the target compound, for their biological activities. The findings revealed that compounds with similar structures exhibited enhanced anticancer and antimicrobial effects, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. Advanced Research Focus

  • Antibacterial : Agar well diffusion against Gram-negative (E. coli, K. pneumoniae) and Gram-positive strains. Compounds are dissolved in DMF (25–50 mg/mL), with activity zones compared to standards like ciprofloxacin .
  • Antitubercular : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, reporting MIC values (12.5–50 µg/mL) .
    Data Contradictions : Discrepancies in MIC values between derivatives are resolved by analyzing substituent effects. For example, fluoro/nitro groups at the quinoline C8 or isatin C5 positions enhance activity due to increased lipophilicity and target binding .

How does substitution pattern influence structure-activity relationships (SAR)?

Advanced Research Focus
Key SAR insights:

  • Quinoline C8 substitution : Fluoro groups improve antitubercular activity (MIC = 12.5 µg/mL for 2b vs. 25 µg/mL for non-fluorinated analogs) .
  • Isatin C5 substitution : Bromo or nitro groups enhance antibacterial potency by 30–40% compared to unsubstituted analogs .
  • Benzofuran core : Essential for maintaining planar geometry, facilitating intercalation with bacterial DNA or mycobacterial enzymes .

What computational methods are employed to predict ADMET properties and molecular targets?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like ACD/Labs software assess solubility, permeability, and toxicity. Hydrophobic substituents (e.g., fluoro) improve membrane penetration but may increase hepatotoxicity risks .
  • Molecular Docking : Studied against M. tuberculosis enoyl-ACP reductase (InhA) or bacterial topoisomerases. Derivatives with nitro groups show strong binding (ΔG = −9.2 kcal/mol) to InhA’s NADH-binding pocket .

How do researchers address low bioavailability in preclinical studies?

Advanced Research Focus
Strategies include:

  • Prodrug design : Esterification of hydroxyl groups to enhance solubility (e.g., acetylated derivatives) .
  • Metal complexation : Cu²⁺ or Ni²⁺ complexes improve stability and cellular uptake, as seen with analogous benzohydrazide-metal complexes .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in murine models .

What mechanisms underlie the anticancer activity of this compound?

Advanced Research Focus
Derivatives induce apoptosis in cancer cells (e.g., HeLa, K562) via:

  • Mitochondrial depolarization : Reduced ΔΨm triggers cytochrome c release, activating caspase-3/7 .
  • Cell cycle arrest : G2/M phase arrest in leukemia cells (REH, CEM) via CDK2 inhibition (IC₅₀ = 0.8 µM) .
  • DNA fragmentation : Annexin V-FITC assays confirm dose-dependent apoptosis (EC₅₀ = 1.2 µM) .

How are conflicting results in biological assays reconciled?

Advanced Research Focus
Contradictions (e.g., high in vitro activity vs. low in vivo efficacy) are addressed by:

  • Metabolic stability assays : Liver microsome studies identify rapid glucuronidation of hydroxyl groups, guiding structural modifications .
  • Synergistic studies : Combining with β-lactam antibiotics restores activity against drug-resistant K. pneumoniae .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced Research Focus

  • Purification : Recrystallization yields drop (>20%) at >10 g scales due to isomerization of the (3E)-configuration .
  • Solvent optimization : Replacing ethanol with DMF/water mixtures improves reaction homogeneity at higher volumes .

How are metal complexes of this compound designed for enhanced activity?

Advanced Research Focus
Coordination with transition metals (e.g., Cu²⁺, Ni²⁺) enhances antibacterial and anticancer effects:

  • Cu²⁺ complexes : Show 3-fold higher activity against M. tuberculosis (MIC = 6.25 µg/mL) via redox cycling and ROS generation .
  • Ni²⁺ complexes : Catalyze oxidative DNA cleavage in cancer cells, bypassing efflux pump resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.